3-Bromo-2,6-dimethoxybenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIRKTGXHJSREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440854 | |
| Record name | Benzoyl chloride, 3-bromo-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84225-91-2 | |
| Record name | Benzoyl chloride, 3-bromo-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 3 Bromo 2,6 Dimethoxybenzoyl Chloride
Regioselective Bromination Methodologies
The critical step in the synthesis of 3-bromo-2,6-dimethoxybenzoyl chloride is the regioselective introduction of a bromine atom at the C3 position of the 2,6-dimethoxybenzoic acid backbone. The two methoxy (B1213986) groups are strong activating groups and direct electrophilic substitution to the ortho and para positions. In the case of 2,6-dimethoxybenzoic acid, the position C3 is activated for bromination.
A common and effective method for this transformation is the electrophilic bromination of 2,6-dimethoxybenzoic acid using molecular bromine (Br₂). chemicalbook.com This reaction is typically carried out in a suitable solvent system to ensure control over the reaction and minimize the formation of byproducts. One patented process describes the use of a mixture of dioxane and chloroform (B151607) as the solvent for the bromination of 2,6-dimethoxybenzoic acid. prepchem.com The reaction proceeds by dripping a solution of bromine in chloroform into a solution of 2,6-dimethoxybenzoic acid in dioxane while stirring. prepchem.com After the reaction is complete, the solvent is reclaimed, and the solid product, 3-bromo-2,6-dimethoxybenzoic acid, is separated. prepchem.com
The reaction conditions for this regioselective bromination are summarized in the table below.
| Parameter | Value | Reference |
| Starting Material | 2,6-dimethoxybenzoic acid | prepchem.com |
| Brominating Agent | Bromine (Br₂) | prepchem.com |
| Solvent | Dioxane and Chloroform | prepchem.com |
| Reaction Time | 2.0 hours (after bromine addition) | prepchem.com |
| Outcome | Regioselective bromination at C3 | prepchem.com |
This methodology provides a reliable route to the key intermediate, 3-bromo-2,6-dimethoxybenzoic acid, with high regioselectivity, which is crucial for the subsequent synthesis of the target benzoyl chloride.
Controlled Methoxylation Protocols for Benzoyl Chloride Derivatives
While the primary strategy for the synthesis of this compound involves the bromination of a pre-existing dimethoxylated aromatic ring, the principles of controlled methoxylation are fundamental to the synthesis of the necessary precursors. The introduction of methoxy groups onto an aromatic ring can be a challenging endeavor, requiring careful selection of reagents and reaction conditions to achieve the desired substitution pattern and avoid unwanted side reactions.
The synthesis of methoxy-substituted benzoyl chlorides often begins with the corresponding methoxy-substituted benzoic acids. The conversion of a benzoic acid to a benzoyl chloride is a standard transformation, frequently accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, p-methoxybenzoyl chloride is synthesized by the direct chlorination of p-methoxybenzoic acid with thionyl chloride.
Challenges in the direct methoxylation of substituted benzoyl chlorides include the high reactivity of the benzoyl chloride functional group, which can be susceptible to nucleophilic attack by the methoxylating agent or solvent. Therefore, the methoxy groups are typically introduced at an earlier stage, on the more stable benzoic acid or a precursor molecule.
Strategies for the controlled introduction of methoxy groups in the synthesis of precursors to substituted benzoyl chlorides include:
Nucleophilic Aromatic Substitution (SNA_r): In cases where the aromatic ring is activated by electron-withdrawing groups, a halogen atom can be displaced by a methoxide (B1231860) source, such as sodium methoxide.
Williamson Ether Synthesis: This method involves the reaction of a phenoxide with a methylating agent, like dimethyl sulfate (B86663) or methyl iodide. This is a common method for preparing methoxy-substituted aromatic compounds.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to form aryl methyl ethers from aryl halides and a source of methanol (B129727) or methoxide.
The following table summarizes some general conditions for the synthesis of methoxy-substituted benzoic acids, which are precursors to the corresponding benzoyl chlorides.
| Method | Substrate | Reagents | Conditions | Product |
| Chlorination | p-methoxybenzoic acid | Thionyl chloride (SOCl₂) | Reflux | p-methoxybenzoyl chloride |
| Grignard Reaction | 2-methyl-3-methoxyphenyl magnesium chloride | bis(trichloromethyl) carbonate | Organic solvent, catalyst | 2-methyl-3-methoxybenzoyl chloride |
These controlled methoxylation strategies, applied to the synthesis of the benzoic acid precursors, are essential for ensuring the correct substitution pattern in the final benzoyl chloride product.
Multi-step Synthetic Pathways to this compound
The most direct and widely utilized synthetic pathway to this compound involves a two-step process starting from 2,6-dimethoxybenzoic acid. This multi-step synthesis is efficient and allows for good control over the final product's structure.
Step 1: Regioselective Bromination of 2,6-dimethoxybenzoic acid
The first step, as detailed in section 2.1, is the electrophilic bromination of 2,6-dimethoxybenzoic acid. This reaction selectively introduces a bromine atom at the C3 position of the aromatic ring, yielding 3-bromo-2,6-dimethoxybenzoic acid. prepchem.com The reaction is typically carried out using molecular bromine in a mixed solvent system of dioxane and chloroform. prepchem.com
Step 2: Conversion to this compound
The second and final step is the conversion of the carboxylic acid group of 3-bromo-2,6-dimethoxybenzoic acid into a benzoyl chloride. This transformation is readily achieved by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose due to its effectiveness and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. The reaction involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion to yield the final benzoyl chloride product. chemicalbook.com
The following table provides a summary of this multi-step synthesis.
| Step | Starting Material | Reagents | Product | Key Transformation |
| 1 | 2,6-dimethoxybenzoic acid | Br₂, Dioxane, Chloroform | 3-bromo-2,6-dimethoxybenzoic acid | Regioselective electrophilic aromatic bromination |
| 2 | 3-bromo-2,6-dimethoxybenzoic acid | Thionyl chloride (SOCl₂) | This compound | Carboxylic acid to benzoyl chloride conversion |
This two-step sequence represents an efficient and reliable method for the preparation of this compound, a key building block for the synthesis of more complex molecules in various fields of organic chemistry.
Mechanistic Investigations of 3 Bromo 2,6 Dimethoxybenzoyl Chloride Reactivity
Nucleophilic Acyl Substitution Pathways with 3-Bromo-2,6-dimethoxybenzoyl chloride
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including this compound. This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a transient species that subsequently collapses to regenerate the carbonyl double bond.
Reactivity with Oxygen-Centered Nucleophiles
This compound readily reacts with oxygen-centered nucleophiles, such as alcohols and phenols, in esterification reactions. These reactions typically proceed in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
The reaction with alcohols produces the corresponding esters. For instance, the reaction with benzyl (B1604629) alcohol would yield benzyl 3-bromo-2,6-dimethoxybenzoate. The general conditions for such esterifications involve dissolving the acyl chloride in an inert solvent, such as dichloromethane (B109758) or diethyl ether, and adding the alcohol and a slight excess of the base at room temperature.
| Nucleophile | Product | Reaction Conditions |
| Alcohols (e.g., Methanol (B129727), Ethanol) | Alkyl 3-bromo-2,6-dimethoxybenzoates | Base (e.g., Pyridine), Inert Solvent, Room Temperature |
| Phenols | Phenyl 3-bromo-2,6-dimethoxybenzoates | Base (e.g., Triethylamine), Inert Solvent, Room Temperature |
Reactivity with Nitrogen-Centered Nucleophiles (Amide Coupling Reactions)
The formation of amides through the reaction of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines, is a robust and widely utilized transformation. This reaction, often referred to as the Schotten-Baumann reaction, is a cornerstone of organic synthesis.
The reaction proceeds readily upon mixing the acyl chloride with the amine, usually in the presence of a base to scavenge the generated HCl. The choice of solvent and base can influence the reaction rate and yield. Common solvents include dichloromethane, tetrahydrofuran, and diethyl ether, while bases like triethylamine, pyridine, or even an excess of the reacting amine can be employed. The electron-donating methoxy (B1213986) groups on the benzoyl chloride may slightly modulate the reactivity of the acyl chloride, but high yields of the corresponding amides are generally expected.
| Amine Type | General Product Structure | Typical Reaction Conditions |
| Primary Amines (R-NH₂) | N-Alkyl/Aryl-3-bromo-2,6-dimethoxybenzamide | Base (e.g., Triethylamine), Inert Solvent (e.g., CH₂Cl₂), 0 °C to Room Temperature |
| Secondary Amines (R₂NH) | N,N-Dialkyl/Aryl-3-bromo-2,6-dimethoxybenzamide | Base (e.g., Pyridine), Inert Solvent (e.g., THF), Room Temperature |
Reactivity with Carbon-Centered Nucleophiles
This compound can also react with carbon-centered nucleophiles, leading to the formation of new carbon-carbon bonds and the synthesis of ketones. Key examples of such reactions include Friedel-Crafts acylation and reactions with organometallic reagents.
In Friedel-Crafts acylation, this compound can acylate electron-rich aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methoxy groups on the acyl chloride are activating, which can influence the reaction conditions required.
Reactions with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) are powerful methods for ketone synthesis. The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon of the acyl chloride. To avoid the formation of tertiary alcohol byproducts from a second addition of the organometallic reagent to the initially formed ketone, these reactions are often carried out at low temperatures.
| Reagent Type | Product | Key Conditions |
| Electron-Rich Arenes | Aryl (3-bromo-2,6-dimethoxyphenyl)methanone | Lewis Acid (e.g., AlCl₃) |
| Grignard Reagents (R-MgX) | Alkyl/Aryl (3-bromo-2,6-dimethoxyphenyl)methanone | Anhydrous Ether, Low Temperature |
| Organolithium Reagents (R-Li) | Alkyl/Aryl (3-bromo-2,6-dimethoxyphenyl)methanone | Anhydrous Ether, Low Temperature |
Oxidation and Reduction Chemistry of this compound
Beyond its utility in nucleophilic acyl substitution reactions, this compound can undergo transformations involving changes in the oxidation state of the carbonyl group.
Oxidative Transformations to Carboxylic Acid Analogues
The acyl chloride functional group is already in a relatively high oxidation state. The primary "oxidative" transformation it undergoes is hydrolysis to the corresponding carboxylic acid, 3-Bromo-2,6-dimethoxybenzoic acid. This reaction is mechanistically a nucleophilic acyl substitution with water acting as the nucleophile.
The hydrolysis of this compound is typically a facile process and can occur upon exposure to atmospheric moisture. For a controlled conversion, the reaction is usually carried out by adding water, often in the presence of a base like pyridine or in a solvent mixture such as aqueous tetrahydrofuran. The reaction proceeds through the same tetrahedral intermediate as other nucleophilic acyl substitutions, with the eventual loss of HCl. smolecule.com
Reductive Conversions to Alcohol Analogues
This compound can be reduced to the corresponding primary alcohol, (3-Bromo-2,6-dimethoxyphenyl)methanol. This transformation requires a strong reducing agent capable of reducing an acyl chloride.
Commonly used reagents for this reduction are metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The mechanism involves the delivery of a hydride ion from the reducing agent to the carbonyl carbon, followed by a second hydride transfer after the initial reduction to the aldehyde stage. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and yield the final alcohol product. smolecule.com
| Transformation | Product | Reagents and Conditions |
| Hydrolysis | 3-Bromo-2,6-dimethoxybenzoic acid | Water, often with a base or in a co-solvent |
| Reduction | (3-Bromo-2,6-dimethoxyphenyl)methanol | 1. LiAlH₄ or NaBH₄ in anhydrous ether/THF2. Aqueous workup |
Electrophilic Aromatic Substitution Dynamics of this compound Derivatives
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its substituents: the two methoxy (-OCH₃) groups, the bromo (-Br) group, and the benzoyl chloride (-COCl) group. The methoxy groups at positions 2 and 6 are strong activating groups and are ortho-, para-directing due to their ability to donate electron density to the ring via resonance. Conversely, the benzoyl chloride group is a strong deactivating group and a meta-director due to the electron-withdrawing inductive and resonance effects of the carbonyl group. The bromine atom is a deactivating group but is ortho-, para-directing.
In the case of this compound, the positions on the aromatic ring are C1 (attached to -COCl), C2 (-OCH₃), C3 (-Br), C4 (-H), C5 (-H), and C6 (-OCH₃). The powerful activating effect of the two methoxy groups enriches the electron density of the aromatic ring, making it more nucleophilic and susceptible to electrophilic attack. However, the directing effects of the existing substituents create a complex reactivity landscape.
The positions ortho and para to the activating methoxy groups are C1, C3, C5 (for the C2-methoxy) and C1, C3, C5 (for the C6-methoxy). The positions meta to the deactivating benzoyl chloride group are C3 and C5. The bromine at C3 is ortho/para directing to positions C2, C4, and C6. The confluence of these directing effects strongly favors electrophilic attack at the C5 position, which is para to one methoxy group, ortho to the other, and meta to the deactivating benzoyl chloride group. The C4 position is also activated (ortho to the C3-bromo), but to a lesser extent compared to C5. Steric hindrance from the bulky methoxy and benzoyl chloride groups can also influence the regioselectivity of incoming electrophiles.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound
| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| Benzoyl chloride (-COCl) | C1 | -I, -M (Electron-withdrawing) | Strong Deactivating | Meta |
| Methoxy (-OCH₃) | C2, C6 | -I, +M (Electron-donating) | Strong Activating | Ortho, Para |
| Bromo (-Br) | C3 | -I, +M (Electron-withdrawing) | Weak Deactivating | Ortho, Para |
Data compiled based on established principles of organic chemistry.
Specialized Reaction Pathways Involving this compound
This compound serves as a key acylating agent in the initial step of the Baker-Venkataraman rearrangement. This rearrangement is a classic method for the synthesis of 1,3-diketones, which are crucial precursors for various heterocyclic compounds, most notably flavones and chromones. core.ac.uk
The process begins with the O-acylation of a 2-hydroxyacetophenone (B1195853) with this compound in the presence of a base like pyridine. This reaction yields an intermediate 2-acyloxyacetophenone. In the subsequent step, this ester undergoes an intramolecular acyl transfer reaction promoted by a base (such as potassium hydroxide) to form a 1,3-diketone. The mechanism involves the formation of an enolate from the acetophenone (B1666503) methyl group, which then attacks the ester carbonyl intramolecularly. researchgate.net
The resulting 1,3-diketone, specifically a 1-(2-hydroxyphenyl)-3-(3-bromo-2,6-dimethoxyphenyl)propane-1,3-dione, is the direct product of the rearrangement involving the title compound. This intermediate is pivotal as it contains the complete carbon skeleton required for the subsequent synthesis of flavones bearing the characteristic 3-bromo-2,6-dimethoxyphenyl substituent.
Table 2: Key Steps in the Baker-Venkataraman Rearrangement using this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. O-Acylation | 2-Hydroxyacetophenone + this compound | Pyridine | 2-(3-Bromo-2,6-dimethoxybenzoyloxy)acetophenone |
| 2. Rearrangement | 2-(3-Bromo-2,6-dimethoxybenzoyloxy)acetophenone | Base (e.g., KOH) | 1-(2-Hydroxyphenyl)-3-(3-bromo-2,6-dimethoxyphenyl)propane-1,3-dione |
This table illustrates the general reaction pathway.
The primary role of this compound in cyclization reactions is indirect, stemming from its use in the Baker-Venkataraman rearrangement to produce 1,3-diketone intermediates. These diketones are readily cyclized to form heterocyclic systems.
Specifically, the 1-(2-hydroxyphenyl)-3-(3-bromo-2,6-dimethoxyphenyl)propane-1,3-dione formed via the rearrangement can undergo an acid-catalyzed intramolecular condensation (cyclodehydration). researchgate.net In this reaction, the phenolic hydroxyl group attacks one of the carbonyl carbons of the diketone moiety, followed by the elimination of a water molecule. This process results in the formation of the pyrone ring characteristic of flavones.
The use of this compound thus facilitates the synthesis of flavones substituted at the 2-position with a 3-bromo-2,6-dimethoxyphenyl group. The presence of the bromine atom and methoxy groups on this substituent can be exploited for further synthetic modifications or to modulate the biological properties of the final flavone (B191248) molecule. The synthesis of 3-bromo substituted flavones is a known synthetic route, highlighting the utility of bromo-substituted benzoyl chlorides in creating these structures. orientjchem.org
Strategic Applications of 3 Bromo 2,6 Dimethoxybenzoyl Chloride in Diversified Organic Synthesis
As a Key Intermediate in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step, which is an efficient and atom-economical approach. beilstein-journals.org 3-Bromo-2,6-dimethoxybenzoyl chloride serves as a crucial intermediate in such reaction sequences. Its acyl chloride functionality provides a reactive site for nucleophilic attack, initiating a cascade of reactions that can lead to the formation of diverse molecular scaffolds.
The presence of the bromo and dimethoxy substituents on the aromatic ring influences the reactivity of the acyl chloride and provides handles for further functionalization. These attributes make this compound a valuable component in the design and execution of novel MCRs for the rapid generation of compound libraries with potential biological activities. nih.gov
Facilitating the Synthesis of Substituted Benzoyl Derivatives
The primary application of this compound is in the synthesis of a wide array of substituted benzoyl derivatives. smolecule.com The acyl chloride group readily reacts with various nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is a cornerstone of its utility in organic synthesis.
The general scheme for these reactions involves the nucleophilic acyl substitution at the carbonyl carbon of the benzoyl chloride. The presence of the electron-donating methoxy (B1213986) groups can modulate the electrophilicity of the carbonyl carbon, while the bromine atom offers a site for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce further complexity into the final molecule.
| Nucleophile | Resulting Functional Group | Product Class |
| Alcohol (R-OH) | Ester (-COOR) | Substituted Benzoyl Esters |
| Amine (R-NH2) | Amide (-CONHR) | Substituted Benzamides |
| Thiol (R-SH) | Thioester (-COSR) | Substituted Benzoyl Thioesters |
This table illustrates the versatility of this compound in generating a diverse range of benzoyl derivatives, which are important structural motifs in many pharmaceuticals and agrochemicals. ontosight.ai
Contribution to the Construction of Complex Organic Structures
The unique combination of reactive sites in this compound makes it a significant contributor to the synthesis of complex organic structures. smolecule.com Its ability to participate in sequential or one-pot reactions allows for the efficient assembly of intricate molecular architectures. For instance, after the initial reaction at the acyl chloride, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
This stepwise approach enables the controlled and predictable construction of complex molecules. The dimethoxy groups, in addition to influencing the electronic properties of the ring, can also be subject to demethylation to yield hydroxyl groups, providing further opportunities for derivatization and the introduction of new functionalities. The ability to form stable intermediates through electrophilic aromatic substitution further highlights its utility in synthesizing complex organic structures. smolecule.com
Exploration of 3 Bromo 2,6 Dimethoxybenzoyl Chloride in Medicinal Chemistry Research
Precursor Role in Bioactive Molecule Synthesis
3-Bromo-2,6-dimethoxybenzoyl chloride serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. smolecule.com Its utility stems from the high reactivity of the benzoyl chloride functional group, which allows for facile reactions with a wide range of nucleophiles. This reactivity is fundamental to its role as a building block for constructing larger, more intricate molecular architectures that are often sought in drug discovery programs.
The presence of the bromine atom and two methoxy (B1213986) groups on the aromatic ring also offers strategic advantages. smolecule.com These substituents influence the electronic properties and steric environment of the molecule, which can be leveraged in synthetic design. smolecule.comscielo.br The bromine atom, in particular, can serve as a handle for further functionalization through various cross-coupling reactions, enabling the introduction of additional chemical diversity into the target molecules. Researchers utilize this compound as a foundational element to synthesize novel compounds that are then evaluated for various biological activities. smolecule.com
Development of Benzamide (B126) Derivatives through Reactions with this compound
A primary application of this compound in medicinal chemistry is in the synthesis of N-substituted benzamide derivatives. smolecule.com The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs. The reaction to form these derivatives is typically a nucleophilic acyl substitution, where the acyl chloride reacts readily with primary or secondary amines.
In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. A base is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed. cyberleninka.ruresearchgate.netmdpi.com This straightforward and generally high-yielding reaction allows for the creation of a large library of benzamide derivatives by simply varying the amine starting material. This approach enables the systematic exploration of how different substituents attached to the amide nitrogen affect the biological activity of the resulting molecules. researchgate.net
Structure-Activity Relationship (SAR) Studies of Derivatives Derived from this compound
Once a series of benzamide derivatives is synthesized from this compound, researchers often conduct Structure-Activity Relationship (SAR) studies. SAR studies are a cornerstone of medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological effects.
Derivatives synthesized using this compound have been investigated for their potential antibacterial properties. smolecule.com In these in vitro studies, the newly synthesized compounds are tested against various strains of pathogenic bacteria to determine their ability to inhibit bacterial growth. The presence of halogen atoms, such as bromine, in molecular structures is known to sometimes enhance antimicrobial activity. nih.gov
Research findings indicate that certain derivatives show notable biological activity, making them valuable candidates for further pharmacological assessment. smolecule.com The specific substitutions on the benzamide nitrogen play a critical role in determining the antibacterial efficacy and spectrum of activity.
Table 1: Illustrative In Vitro Antibacterial Activity of Benzamide Derivatives This table is a representative example based on typical data presentation in antibacterial studies and does not represent actual experimental results for specific, unpublished derivatives.
| Compound ID | Substituent Group (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Derivative 1 | 4-Fluorophenyl | >128 | 64 | >128 |
| Derivative 2 | 2-Hydroxyphenyl | 32 | 128 | >128 |
| Derivative 3 | 4-Pyridyl | 16 | 32 | 64 |
| Derivative 4 | Cyclohexyl | >128 | >128 | >128 |
| Control | Ampicillin | 2 | 4 | >256 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible growth of a microorganism.
In addition to antibacterial screening, derivatives of this compound have been evaluated for their antioxidant potential. smolecule.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making the discovery of new antioxidants a significant research goal. nih.gov In vitro assays are commonly used to measure the ability of a compound to scavenge free radicals or to inhibit oxidation.
These assays have demonstrated that some derivatives possess significant antioxidant activity. smolecule.com The antioxidant capacity is often influenced by the electronic properties of the substituents on the benzamide structure. The methoxy groups on the original ring, combined with various functionalities introduced via the amine component, can modulate the ability of the molecule to donate electrons or stabilize free radicals.
Table 2: Illustrative In Vitro Antioxidant Activity of Benzamide Derivatives This table is a representative example based on typical data presentation in antioxidant studies and does not represent actual experimental results for specific, unpublished derivatives.
| Compound ID | Substituent Group (R) | DPPH Scavenging (IC₅₀, µM) | ABTS Scavenging (IC₅₀, µM) |
| Derivative 1 | 4-Fluorophenyl | 85.2 | 92.5 |
| Derivative 2 | 2-Hydroxyphenyl | 22.4 | 18.7 |
| Derivative 3 | 4-Pyridyl | 45.1 | 50.3 |
| Derivative 4 | Cyclohexyl | 150.6 | >200 |
| Control | Ascorbic Acid | 15.8 | 12.1 |
IC₅₀: The concentration of the compound required to scavenge 50% of the free radicals (DPPH or ABTS). A lower value indicates higher antioxidant activity.
Structural Analogues and Derivatives of 3 Bromo 2,6 Dimethoxybenzoyl Chloride: Synthetic Access and Research Utility
Synthesis of Related Brominated and Methoxylated Benzoyl Chlorides
The synthesis of structural analogues of 3-Bromo-2,6-dimethoxybenzoyl chloride typically begins with a substituted benzoic acid, which is then converted to the corresponding acyl chloride. The specific placement of bromo and methoxy (B1213986) groups on the aromatic ring is achieved through electrophilic aromatic substitution reactions on a suitably substituted precursor.
A common strategy involves the bromination of a dimethoxybenzoic acid. For instance, the precursor to the title compound, 3-bromo-2,6-dimethoxybenzoic acid, is synthesized by the bromination of 2,6-dimethoxybenzoic acid. google.com This reaction is a classic example of electrophilic aromatic substitution, where the electron-donating methoxy groups direct the incoming bromine to the ortho and para positions. smolecule.com In the case of 2,6-dimethoxybenzoic acid, the C3 position is activated for bromination. The reaction can be carried out using molecular bromine (Br₂) in a solvent like dioxane or a mixture of chloroform (B151607) and dioxane. google.com Another brominating agent that can be used is N-bromosuccinimide (NBS).
Once the desired brominated and methoxylated benzoic acid is obtained, the final step is the conversion to the benzoyl chloride. This is a standard transformation in organic synthesis and is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride. wikipedia.orgchemicalbook.comprepchem.com For example, 2,6-dimethoxybenzoyl chloride is prepared by treating 2,6-dimethoxybenzoic acid with thionyl chloride in toluene. prepchem.com Similarly, various substituted benzoic acids can be converted to their corresponding acid chlorides using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (B109758). chemicalbook.com
This two-step approach—electrophilic bromination followed by chlorination—allows for the synthesis of a variety of related benzoyl chlorides with different substitution patterns.
Table 1: Synthesis of Selected Brominated and Methoxylated Benzoyl Chlorides and their Precursors
| Compound Name | Precursor Acid | Synthetic Notes |
|---|---|---|
| This compound | 3-Bromo-2,6-dimethoxybenzoic acid | The precursor acid is formed by brominating 2,6-dimethoxybenzoic acid. google.com The final conversion to the acyl chloride is typically done with agents like thionyl chloride. wikipedia.org |
| 2,6-Dimethoxybenzoyl chloride | 2,6-Dimethoxybenzoic acid | Synthesized by treating the acid with thionyl chloride in toluene. prepchem.com |
| 4-Methoxybenzoyl chloride | 4-Methoxybenzoic acid | Can be prepared by direct chlorination of the acid with thionyl chloride or oxalyl chloride. chemicalbook.comgoogle.com |
| 3-Bromo-5-chlorobenzoyl chloride | 3-Bromo-5-chlorobenzoic acid | The corresponding benzoic acid is the direct precursor for chlorination. |
This table provides an overview of the synthetic routes to some structural analogues.
Comparative Reactivity Studies of Structural Analogues
The reactivity of benzoyl chlorides in reactions such as nucleophilic acyl substitution is highly dependent on the electronic effects of the substituents on the benzene (B151609) ring. stackexchange.com The rate-determining step is typically the attack of a nucleophile on the electrophilic carbonyl carbon. stackexchange.com Therefore, substituents that increase the positive charge density on this carbon will enhance reactivity, while those that decrease it will have the opposite effect.
Electron-Withdrawing Groups (EWGs): Groups like bromine or nitro groups are electron-withdrawing. They pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, increasing the reactivity of the benzoyl chloride. stackexchange.com
Electron-Donating Groups (EDGs): Methoxy groups (-OCH₃) are strong electron-donating groups through resonance (+M effect). stackexchange.com They push electron density into the aromatic ring, which can then be delocalized to the carbonyl group. This reduces the electrophilicity of the carbonyl carbon and decreases the reactivity of the benzoyl chloride towards nucleophiles. stackexchange.com
2,6-Dimethoxybenzoyl chloride: This analogue has two strong electron-donating methoxy groups ortho to the acyl chloride. These groups significantly decrease the electrophilicity of the carbonyl carbon, making this compound less reactive than unsubstituted benzoyl chloride.
This compound: The addition of a bromine atom at the 3-position introduces an electron-withdrawing group. This counteracts the effect of the two methoxy groups to some extent. The bromine atom increases the electrophilicity of the carbonyl carbon compared to 2,6-dimethoxybenzoyl chloride, thus making it more reactive than its non-brominated counterpart.
Benzoyl chloride: As a baseline, benzoyl chloride's reactivity is influenced only by the phenyl ring itself. wikipedia.org
4-Nitrobenzoyl chloride: With a powerful electron-withdrawing nitro group in the para position, this analogue is significantly more reactive than benzoyl chloride. wikipedia.org
The position of the substituents is also critical. An ortho methoxy group, as in the 2,6-dimethoxy analogues, exerts a strong steric hindrance effect in addition to its electronic effect, which can further influence the approach of a nucleophile to the carbonyl center.
Table 2: Predicted Relative Reactivity of Benzoyl Chloride Analogues
| Compound | Key Substituents | Dominant Electronic Effect | Predicted Reactivity Ranking (Highest to Lowest) |
|---|---|---|---|
| 4-Nitrobenzoyl chloride | -NO₂ (para) | Strong Electron-Withdrawing (-M) | 1 |
| Benzoyl chloride | None | Phenyl group reference | 2 |
| This compound | 2x -OCH₃ (ortho), 1x -Br (meta) | Mixed (Donating > Withdrawing) | 3 |
| 2,6-Dimethoxybenzoyl chloride | 2x -OCH₃ (ortho) | Strong Electron-Donating (+M) | 4 |
This interactive table outlines the predicted reactivity based on the electronic properties of the substituents.
Exploration of Novel Derivatives for Enhanced Research Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and material science. smolecule.com The presence of multiple reactive sites—the acyl chloride, the bromo group, and the methoxy groups—allows for diverse chemical modifications to create novel derivatives.
The primary reaction of the benzoyl chloride functional group is with nucleophiles to form amides, esters, and ketones. wikipedia.org These reactions are fundamental to building larger molecular scaffolds. For example, benzamide (B126) derivatives, which can be synthesized from benzoyl chlorides, are a common motif in many drug molecules. smolecule.com While specific therapeutic effects of this compound itself are not the focus, its derivatives have been investigated for potential biological activities, such as antibacterial and antioxidant properties. smolecule.com
The bromine atom on the aromatic ring opens up another avenue for derivatization. It can serve as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the attachment of various other molecular fragments to the benzene ring, leading to a wide array of novel compounds that would be difficult to synthesize otherwise.
Furthermore, the methoxy groups can potentially be cleaved to reveal hydroxyl groups. The resulting 3-bromo-2,6-dihydroxybenzoic acid derivatives could be used as monomers in polymerization reactions to form polyesters or other polymers with potentially enhanced thermal stability or flame-retardant properties.
By strategically combining these transformations, researchers can design and synthesize novel derivatives of this compound with tailored properties for specific research applications, from developing new bioactive compounds to creating advanced materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-2,6-dimethoxybenzoyl chloride in laboratory settings?
- Methodological Answer : The compound is typically synthesized via chlorination of its precursor, 3-bromo-2,6-dimethoxybenzoic acid, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Reaction conditions (e.g., anhydrous solvent, reflux temperature) must exclude moisture to prevent hydrolysis. Purification involves distillation or recrystallization in non-polar solvents. The molecular formula (C₉H₈BrO₃) and InChI key from the precursor acid (CAS 73219-89-3) confirm structural consistency .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Methoxy groups (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns.
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~600–800 cm⁻¹ (C-Br stretch) validate the acyl chloride and bromine moieties.
- Mass Spectrometry : Molecular ion peaks at m/z 244 (M⁺) align with the molecular weight (244.06 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats are mandatory due to its corrosive nature.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar acyl chlorides .
Advanced Research Questions
Q. How does the electronic environment of the bromine and methoxy substituents influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Methoxy Groups : Electron-donating via resonance, activating the carbonyl toward nucleophilic attack but directing substitution to specific positions.
- Bromine : Electron-withdrawing inductive effect deactivates the ring, moderating reactivity. Computational studies (DFT) can model charge distribution to predict regioselectivity.
- Example : In peptide coupling, the acyl chloride reacts selectively with amines under mild conditions due to its electrophilic carbonyl .
Q. What strategies mitigate hydrolysis during reactions requiring anhydrous conditions?
- Methodological Answer :
- Solvent Choice : Use dry dichloromethane or THF, pre-treated with molecular sieves.
- Atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.
- Temperature Control : Maintain sub-ambient temperatures (−20°C to 0°C) to slow hydrolysis kinetics. Monitor reaction progress via TLC or in-situ IR .
Q. How can computational chemistry predict reaction pathways or stability under varying conditions?
- Methodological Answer :
- DFT Calculations : Model transition states for acyl substitution to identify energy barriers.
- MD Simulations : Predict shelf-life by simulating degradation pathways (e.g., hydrolysis) in silico.
- Software : Gaussian or ORCA for thermodynamics; GROMACS for kinetic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
